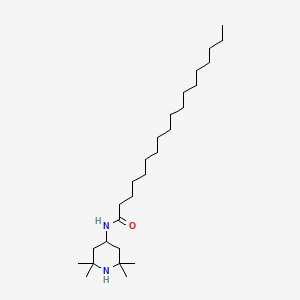

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide

Description

Properties

CAS No. |

37819-84-4 |

|---|---|

Molecular Formula |

C27H54N2O |

Molecular Weight |

422.7 g/mol |

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)octadecanamide |

InChI |

InChI=1S/C27H54N2O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(30)28-24-22-26(2,3)29-27(4,5)23-24/h24,29H,6-23H2,1-5H3,(H,28,30) |

InChI Key |

BJYOZDZOZKVTAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1CC(NC(C1)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with stearic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound is often conducted in continuous-flow reactors. This method allows for efficient and scalable production, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidizing agents such as oxone.

Substitution: It can react with heterocyclic thiols in the presence of iodine to form sulfenamide compounds.

Common Reagents and Conditions

Oxidizing Agents: Oxone is commonly used for oxidation reactions.

Catalysts: Iodine is used as a catalyst in substitution reactions.

Major Products

The major products formed from these reactions include hydroxylamines and sulfenamide compounds, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

One of the primary applications of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is as a light stabilizer for polymers. The compound effectively protects organic materials from degradation caused by UV radiation and thermal exposure. This application is critical in industries that utilize synthetic polymers such as plastics and coatings.

Case Study: Light Stabilization in Polypropylene

A study demonstrated that incorporating this compound into polypropylene formulations significantly improved the material's resistance to photodegradation. The treated samples exhibited less discoloration and maintained mechanical integrity over extended exposure periods compared to untreated controls.

Use in Chromatography

The compound is also utilized in chromatographic applications , particularly in high-performance liquid chromatography (HPLC). It can be analyzed using reverse phase HPLC methods with specific mobile phases to separate impurities effectively.

Data Table: HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) |

| Particle Size | 3 µm |

| Application Type | Pharmacokinetics |

This method allows for the precise isolation of this compound from complex mixtures, aiding in both analytical and preparative processes.

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of this compound. Results indicate that while the compound exhibits low acute toxicity when ingested (LD50 = 3700 mg/kg), it poses significant risks when inhaled or exposed to aquatic environments.

Summary of Toxicological Findings

| Toxicity Type | Findings |

|---|---|

| Acute Oral Toxicity | Low (LD50 = 3700 mg/kg) |

| Inhalation Toxicity | High (LC50 = 500 mg/m³) |

| Skin Irritation | Minimal irritation observed |

| Aquatic Toxicity | Very toxic to aquatic life |

Mechanism of Action

The mechanism of action of N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide involves its interaction with molecular targets and pathways. The compound’s piperidine ring structure allows it to act as a stabilizer by inhibiting the degradation of polymers and other materials. This stabilization is achieved through the formation of stable radicals that prevent further oxidative degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to a family of 2,2,6,6-tetramethylpiperidine (TMP)-based derivatives, where variations in the substituent group (e.g., alkyl chains, esters, or amides) dictate their physicochemical properties and applications. Key analogues include:

CYASORB® 3853

- Structure: Ester of 2,2,6,6-tetramethyl-4-piperidinol with higher fatty acids (e.g., stearic acid).

- Key Differences : Replaces the amide group with an ester linkage.

- Applications : Widely used as a light stabilizer in polyolefins and engineering plastics. The ester group enhances compatibility with hydrophobic polymers but may reduce hydrolytic stability compared to the amide analogue .

N,N'-Di(2,2,6,6-tetramethyl-4-piperidyl)-1,3-phthalic diamide

- Structure : Contains two TMP groups linked via a phthalic diamide bridge.

- Key Differences : Higher molecular weight (MW ~532 g/mol) and bifunctional structure.

- Applications : Provides superior thermal resistance in nylon composites due to dual radical-scavenging sites .

2,2,6,6-Tetramethyl-4-piperidyl Methacrylate (CAS 31582-45-3)

- Structure : Methacrylate ester of TMP.

- Key Differences : Reactive vinyl group enables covalent incorporation into polymer backbones.

- Applications : Used in copolymer formulations for UV-resistant coatings and as a cholesterol-lowering agent in pharmaceuticals .

Hexamethylenebis(stearamide)

- Structure : Two stearamide groups linked by a hexamethylene chain.

- Key Differences : Lacks the TMP ring; instead, a linear aliphatic structure.

Comparative Data Table

Performance and Stability Comparisons

Thermal Stability :

- The stearamide derivative (CAS 37819-84-4) exhibits superior thermal resistance (up to 300°C) due to steric hindrance from the TMP ring, outperforming ester-based analogues like CYASORB® 3853 .

- N,N'-Di(2,2,6,6-TMP)-1,3-phthalic diamide demonstrates even higher stability in nylon 6T/11 composites, attributed to its rigid aromatic core .

Hydrolytic Stability :

Toxicity :

Commercial and Industrial Relevance

Biological Activity

N-(2,2,6,6-Tetramethyl-4-piperidyl)stearamide is a chemical compound with significant biological activity, primarily recognized for its role as a hindered amine light stabilizer. This article examines its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C27H54N2O

- Molecular Weight : Approximately 422.743 g/mol

- LogP : 8.80 (indicating high lipophilicity)

The compound features a stearamide structure derived from stearic acid and a bulky piperidine derivative. This unique configuration contributes to its effectiveness in various applications, particularly in stabilizing polymers against UV light degradation .

This compound functions primarily through the following mechanisms:

- UV Stabilization : The compound effectively absorbs UV light and dissipates it as heat, preventing polymer degradation.

- Cell Fusion Inhibition : Analogous compounds have demonstrated the ability to inhibit HIV-1 entry by blocking the interaction between the viral envelope glycoprotein gp120 and the cellular receptor CD4 .

In Vitro Studies

Research indicates that this compound exhibits low micromolar inhibitory activity against viral cell fusion. Studies on similar compounds reveal their potential as HIV-1 entry inhibitors without affecting other stages of the viral life cycle .

Toxicity Assessments

Toxicological evaluations reveal the following:

- Acute Toxicity :

- Oral LD50 : 3700 mg/kg in rats.

- Dermal LD50 : Greater than 3170 mg/kg.

- Inhalation LC50 : 500 mg/m³ for a four-hour exposure.

The compound is classified as having low acute toxicity following oral and dermal exposure but displays higher toxicity via inhalation .

- Chronic Toxicity : A 90-day study showed minimal adverse effects at lower doses with significant weight loss observed at high doses (≥8000 ppm) in dogs. No reproductive toxicity was noted in studies involving rats .

Comparative Biological Activity Table

The following table summarizes the biological activities and toxicity profiles of this compound compared to related compounds:

| Compound Name | Mechanism of Action | Oral LD50 (mg/kg) | Notable Effects |

|---|---|---|---|

| This compound | UV stabilization; cell fusion inhibition | 3700 | Low acute toxicity |

| NBD-556 (analog) | HIV entry inhibition | Not specified | Potent against HIV strains |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | UV stabilization | Not specified | High stability in polymers |

Applications

This compound finds utility in various fields:

- Plastics and Coatings : As a light stabilizer to enhance durability against UV radiation.

- Pharmaceuticals : Potential use in drug formulations due to its favorable safety profile .

Case Studies

-

HIV Inhibition Study :

A systematic study demonstrated that analogs of this compound effectively inhibited HIV entry by targeting the gp120-CD4 interaction without affecting reverse transcriptase or integrase activities. This suggests potential for further development as antiviral agents . -

Toxicological Assessment :

A comprehensive assessment revealed that while the compound exhibits low acute toxicity through oral and dermal routes, inhalation poses greater risks. The findings underline the need for careful handling and usage guidelines in industrial applications .

Q & A

Basic: What are the established synthetic routes for N-(2,2,6,6-tetramethyl-4-piperidyl)stearamide, and what key reaction conditions are required?

Methodological Answer:

The synthesis typically involves functionalizing 2,2,6,6-tetramethyl-4-piperidone, a precursor produced via imine formation between phorone and ammonia . Stearamide derivatives are then formed through condensation reactions between the piperidyl amine and stearic acid (or its activated ester). Key steps include:

- Amine activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

- Steric hindrance mitigation : Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) to overcome steric challenges from the tetramethyl groups .

- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane) to isolate the product.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR in deuterated chloroform (CDCl) to confirm the piperidyl framework and stearamide linkage. Key signals include methyl protons (δ 1.0–1.2 ppm) and amide protons (δ 6.5–7.0 ppm) .

- FTIR Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch) validate amide formation .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (CHNO, MW 480.8) and fragmentation patterns .

Basic: What are the primary research applications of this compound in material science?

Methodological Answer:

The compound is studied as:

- Light stabilizer : Acts as a hindered amine light stabilizer (HALS) in polymers, scavenging free radicals generated by UV exposure .

- Thermal stabilizer : Enhances polymer durability under high-temperature conditions via radical termination mechanisms .

- Surface modifier : Improves hydrophobicity in coatings due to the long stearoyl chain .

Advanced: How do steric effects from the tetramethyl groups influence synthetic yields, and what strategies address this?

Methodological Answer:

The tetramethyl groups create significant steric hindrance, reducing nucleophilic attack efficiency during amidation. Strategies include:

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction rates .

- Stepwise synthesis : Intermediate isolation (e.g., piperidyl amine hydrochloride) improves purity before stearamide coupling .

Advanced: How can researchers evaluate the thermal and UV stability of this compound in polymer matrices?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >250°C for HALS derivatives) under nitrogen .

- Accelerated UV aging : Expose polymer films to UV-B radiation (313 nm) in a QUV chamber; monitor carbonyl index via FTIR to quantify degradation .

- Electron Spin Resonance (ESR) : Detects nitroxide radical formation during UV exposure, confirming HALS activity .

Advanced: How does the stearamide chain length impact stabilization efficacy compared to shorter-chain derivatives?

Methodological Answer:

- Mobility vs. compatibility : Longer stearamide chains enhance compatibility with non-polar polymers (e.g., polypropylene) but reduce mobility, limiting radical scavenging efficiency. Comparative studies use:

- DSC (Differential Scanning Calorimetry) : To assess crystallinity and polymer blend homogeneity .

- XRD (X-ray Diffraction) : Analyzes phase separation in polymer matrices .

- Accelerated aging tests : Shorter-chain derivatives (e.g., sebacate analogs) show faster radical quenching but poorer dispersion .

Advanced: What mechanistic insights exist regarding its radical scavenging behavior?

Methodological Answer:

The piperidyl amine undergoes oxidation to nitroxide radicals, which terminate polymer degradation cycles via the Denisov cycle:

Radical formation : UV exposure generates alkyl radicals (R•) in the polymer.

Nitroxide generation : Piperidyl amine reacts with R• to form stable nitroxide (R-O-N•).

Radical termination : Nitroxide reacts with secondary radicals, regenerating the stabilizer .

Validation methods :

- ESR spectroscopy : Tracks nitroxide radical concentrations during UV exposure .

- Model compound studies : Use of diphenylpicrylhydrazyl (DPPH) to quantify radical scavenging capacity .

Advanced: How can researchers resolve contradictions in reported stabilization efficiencies across studies?

Methodological Answer:

Discrepancies often arise from:

- Polymer matrix variability : Differences in crystallinity or additives (e.g., pigments) alter stabilizer performance. Standardize testing using unfilled polymer grades .

- Analytical method bias : Ensure consistent UV dose calibration (e.g., using actinometers) and degradation metrics (e.g., carbonyl index vs. elongation-at-break) .

- Sample history : Pre-heating or moisture content affects stabilizer dispersion. Document storage conditions (e.g., desiccated, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.